L-168049

GPCR Pharmacology Metabolic Disease Drug Discovery

L-168049 is the gold-standard non-competitive, allosteric glucagon receptor (GCGR) antagonist, binding a unique TM2/TM3 pocket with IC50=3.7 nM. Unlike competitive orthosteric antagonists (e.g., MK-0893), it modulates glucagon dissociation rate, essential for benchmarking novel allosteric modulators. Orally bioavailable with proven in vivo target engagement (50% Pck1 mRNA reduction at 6h). >2,700-fold selectivity over GLP-1R ensures clean glucagon-specific pharmacology. Choose L-168049 for definitive non-competitive GCGR studies.

Molecular Formula C24H20BrClN2O
Molecular Weight 467.8 g/mol
CAS No. 191034-25-0
Cat. No. B1673704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-168049
CAS191034-25-0
Synonyms2-(4-pyridyl)-5-(4-chlorophenyl)-3-(5-bromo-2-propyloxyphenyl)pyrrole
L 168,049
L 168049
L-168,049
L-168049
Molecular FormulaC24H20BrClN2O
Molecular Weight467.8 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4
InChIInChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3
InChIKeyHHBOWXZOLYQFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-168049 (CAS 191034-25-0) Product Specification: Potent, Non-Competitive Glucagon Receptor Antagonist


L-168049 is a non-peptidyl, triarylpyrrole small molecule that functions as a potent, selective, and orally active non-competitive antagonist of the human glucagon receptor (GCGR) [1]. It is a well-validated chemical probe for dissecting glucagon signaling, with a high binding affinity (IC50 = 3.7 nM) and a unique allosteric binding site distinct from orthosteric ligands [2].

Why Generic Glucagon Receptor Antagonists Cannot Substitute for L-168049 in Research


Glucagon receptor antagonists are not functionally interchangeable. While several classes of GCGR antagonists exist, they differ fundamentally in their mechanism of action (competitive vs. non-competitive), species selectivity, and allosteric binding sites. L-168049 is a unique non-competitive antagonist that binds to a distinct allosteric pocket in transmembrane domains 2 and 3 [1]. This contrasts with many other commonly used GCGR antagonists (e.g., MK-0893, BAY-27-9955), which are competitive orthosteric ligands [2]. Substituting L-168049 with a competitive antagonist will fundamentally alter the experimental pharmacology, potentially missing non-competitive signaling modulation or species-dependent effects [3].

Quantitative Differentiation of L-168049 from In-Class Competitors


Superior Human GCGR Affinity and Unique Species Selectivity Profile

L-168049 demonstrates high affinity for the human glucagon receptor (IC50 = 3.7 nM), which is ~18-fold higher than its affinity for murine (IC50 = 63 nM) and canine (IC50 = 60 nM) receptors [1]. This contrasts sharply with the competitive antagonist MK-0893, which has a reported human GCGR IC50 of 6.6 nM but is characterized as a selective, reversible, and competitive antagonist [2].

GPCR Pharmacology Metabolic Disease Drug Discovery

Unambiguous Non-Competitive Antagonism Confirmed by Dissociation Kinetics

L-168049 is a confirmed non-competitive antagonist, increasing the rate of dissociation of labeled glucagon from the human receptor by 4-fold [1]. This mechanism is further defined by a functional Kb of 25 nM, representing a 2-fold shift in the glucagon dose-response curve [1]. In contrast, other antagonists like BAY-27-9955 are competitive blockers (IC50 = 110 nM) [2].

Receptor Pharmacology Allosteric Modulation Mechanism of Action

High Selectivity for Glucagon Receptor Over GLP-1 Receptor

L-168049 exhibits high selectivity, showing no inhibition of glucagon-like peptide-1 (GLP-1) binding to its highly homologous receptor (GLP-1R) at concentrations up to 10 µM [1]. This translates to a >2,700-fold selectivity window for the human GCGR over GLP-1R [1]. This level of selectivity is a critical differentiator for studies involving the incretin axis.

Selectivity Off-Target Effects Incretin Biology

Oral Bioavailability and In Vivo Target Engagement (Pck1 mRNA Suppression)

L-168049 is orally active and demonstrates robust in vivo target engagement. In L-G6pc-/- mice, a single oral dose of 50 mg/kg reduced hepatic Pck1 mRNA expression by 50% within 6 hours . This confirms systemic exposure and efficient suppression of a key glucagon-dependent gluconeogenic gene.

In Vivo Pharmacology Oral Bioavailability Gluconeogenesis

Functional Antagonism in cAMP Assay: IC50 of 41 nM

In a functional cell-based assay, L-168049 inhibits glucagon (100 pM)-stimulated cAMP synthesis in CHO cells expressing the human glucagon receptor with an IC50 of 41 nM . This functional potency is a direct measure of its ability to block glucagon-mediated Gαs signaling, the primary pathway for hepatic glucose production.

Functional Assay cAMP Cell-Based Pharmacology

Validated Application Scenarios for L-168049 in Drug Discovery and Metabolic Research


Differentiating Non-Competitive from Competitive GCGR Antagonism in Structure-Activity Relationship (SAR) Studies

L-168049 serves as the gold-standard reference for non-competitive, allosteric antagonism at the GCGR. Its well-characterized binding site (TM2/TM3) and 4-fold increase in glucagon dissociation rate make it an essential comparator when developing novel allosteric modulators. Using L-168049 allows researchers to benchmark the non-competitive efficacy of new chemical entities against a validated tool compound .

In Vivo Validation of Glucagon Signaling Blockade in Preclinical Diabetes Models

Due to its oral bioavailability and proven target engagement, L-168049 is the compound of choice for acute and sub-chronic in vivo studies exploring the role of glucagon in glucose homeostasis. The 50% reduction in hepatic Pck1 mRNA at 6 hours post-dose provides a clear and reproducible pharmacodynamic endpoint for confirming target modulation in rodent models .

Dissecting Glucagon-Specific Effects in Incretin-Axis Pharmacology

With >2,700-fold selectivity over the closely related GLP-1 receptor, L-168049 is uniquely suited for experiments designed to isolate glucagon's specific contributions to metabolism without cross-reactivity with GLP-1R signaling. This is critical for studies involving dual or triple agonists (e.g., GLP-1/GIP/Glucagon), where a highly selective GCGR antagonist is required to deconvolute complex pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-168049

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.